molecular formula C14H14ClN3O3S B106527 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide CAS No. 23380-54-3

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide

Cat. No.: B106527
CAS No.: 23380-54-3
M. Wt: 339.8 g/mol
InChI Key: YWXVGSRRJLYMHX-UHFFFAOYSA-N
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Description

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide is a complex organic compound with a molecular formula of C14H13ClN2O. This compound is known for its unique chemical structure, which includes an amino group, a chloro group, a methylphenyl group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide typically involves multiple steps One common method starts with the preparation of 2-amino-4-chlorobenzamide, which is then reacted with 2-methylphenylamine under specific conditions to introduce the 2-methylphenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the sulfamoyl group, leading to different oxidation states.

    Reduction: Reduction reactions can target the chloro group or the benzamide core, resulting in dechlorination or reduction of the carbonyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-N-(2-methylphenyl)benzamide: Lacks the sulfamoyl group, which may affect its reactivity and biological activity.

    2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzoic acid: Contains a carboxylic acid group instead of a benzamide group, leading to different chemical properties.

    2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylaniline: Has an aniline group instead of a benzamide group, which may influence its reactivity and applications.

Uniqueness

The presence of both the sulfamoyl group and the benzamide core in 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide makes it unique. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-8-4-2-3-5-12(8)18-14(19)9-6-13(22(17,20)21)10(15)7-11(9)16/h2-7H,16H2,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXVGSRRJLYMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177941
Record name 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
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Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23380-54-3
Record name 2-Amino-5-(aminosulfonyl)-4-chloro-N-(2-methylphenyl)benzamide
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Record name 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
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Record name 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
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Record name 2-amino-5-(aminosulphonyl)-4-chloro-N-(o-tolyl)benzamide
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Record name 2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide
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